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  • Product: Methyl 2-bromo-2-butenoate
  • CAS: 17642-18-1

Core Science & Biosynthesis

Foundational

chemical suppliers of Methyl 2-bromo-2-butenoate

An In-Depth Technical Guide to Sourcing and Application of Methyl 2-bromo-2-butenoate for Advanced Research Introduction In the landscape of modern synthetic chemistry and drug development, the strategic selection of bui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing and Application of Methyl 2-bromo-2-butenoate for Advanced Research

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic selection of building blocks is paramount to the success of a research program. Methyl 2-bromo-2-butenoate, a versatile bifunctional molecule, has emerged as a reagent of significant interest. Its utility stems from the orthogonal reactivity of its constituent parts: an electron-deficient alkene poised for conjugate additions and a vinyl bromide moiety that can participate in a variety of cross-coupling reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Methyl 2-bromo-2-butenoate. We will move beyond a simple catalog of suppliers to delve into the critical aspects of procurement, quality validation, key applications, and safe handling. The insights provided herein are curated from field-proven experience to empower researchers to confidently integrate this valuable reagent into their synthetic workflows.

Core Molecular Properties and Isomeric Considerations

Methyl 2-bromo-2-butenoate (CAS No: 17642-18-1) is typically supplied as a mixture of (E) and (Z) isomers. Understanding the fundamental physicochemical properties is the first step in its effective application.

PropertyValueSource
Molecular Formula C₅H₇BrO₂[1]
Molecular Weight 179.01 g/mol [2]
Boiling Point 178-182 °C (lit.)[1]
Density 1.505 g/mL at 20 °C (lit.)[1]
Refractive Index (n20/D) 1.486 (lit.)[1]
Flash Point 63 °C (145.4 °F) - closed cup[3]
Storage Temperature 2-8°C[1]

Causality Behind Storage Conditions: The recommended storage at 2-8°C is not merely for stability but to minimize the vapor pressure of this combustible liquid, reducing potential hazards in the laboratory environment.[3] The vinyl bromide functionality can also be susceptible to slow degradation or polymerization upon prolonged exposure to heat and light, making refrigerated storage a best practice for maintaining purity.

PART 1: Sourcing and Procurement of Methyl 2-bromo-2-butenoate

Acquiring high-quality starting materials is a self-validating system; superior reagents prevent the costly and time-consuming process of troubleshooting reactions and purification due to contaminant interference.

Major Chemical Suppliers

A number of global suppliers offer Methyl 2-bromo-2-butenoate, often with varying purity grades and isomeric ratios. The following table represents a selection of established vendors.

SupplierProduct Number (Example)Purity Specification (Typical)Notes
Sigma-Aldrich (MilliporeSigma) 16503≥95.0% (GC, cis+trans)A widely cited source in peer-reviewed literature, offering robust technical documentation.[1]
Alfa Aesar (Thermo Fisher) A1436997% (cis+trans)Known for a broad range of research chemicals and comprehensive safety data.
TCI America M1843>95.0% (GC, mixture of isomers)Offers various quantities suitable for both discovery and scale-up chemistry.[4]
The Procurement Workflow: A Systems Approach

A robust procurement process extends beyond simply placing an order. It is a workflow designed to ensure quality and consistency from supplier selection to bench-top use.

procurement_workflow cluster_sourcing Sourcing & Selection cluster_acquisition Acquisition cluster_validation Incoming Quality Control (QC) cluster_release Release s1 Identify Potential Suppliers s2 Compare Purity, Isomer Ratio, & Cost s1->s2 s3 Request Certificate of Analysis (CoA) s2->s3 a1 Place Purchase Order s3->a1 CoA Matches Specs a2 Receive Shipment & Verify Integrity q1 Visual Inspection (Color, Phase) a2->q1 q2 Analytical Confirmation (e.g., ¹H NMR) q1->q2 q3 Compare Data with Supplier CoA q2->q3 r1 Approve & Log into Inventory q3->r1 QC Passed r2 Release to Laboratory Use

Caption: Procurement and validation workflow for chemical reagents.

Expert Insight on the CoA: The Certificate of Analysis is more than a formality. It is your primary data sheet for a specific batch. Always verify that the analytical methods used (e.g., GC for purity, NMR for identity) are appropriate and that the results fall within acceptable parameters for your specific application before the material is used.

PART 2: Analytical Quality Control for In-House Validation

While suppliers provide a CoA, independent verification is a cornerstone of experimental reproducibility. The following protocols outline standard methods for confirming the identity and approximate purity of Methyl 2-bromo-2-butenoate.

Representative Spectroscopic Profile

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for rapid identity confirmation. The spectrum provides a unique fingerprint, confirming the presence of key structural motifs.

Table 3: Expected ¹H NMR Spectral Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration (Relative) Assignment
~7.1 - 7.4 Quartet (q) 1H =CH -CH₃
~3.75 Singlet (s) 3H -OCH₃

| ~1.95 | Doublet (d) | 3H | =CH-CH₃ |

Note: As this material is a mixture of isomers, peak broadening or the presence of two distinct sets of signals for the vinyl and allylic protons is expected. The singlet for the methyl ester should, however, remain sharp.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of Methyl 2-bromo-2-butenoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a standard 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16.[5]

    • Relaxation Delay: 1 second.[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift to the TMS peak at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

Table 4: Key IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment
~2950-3000 Medium C-H stretch (sp³)
~1725 Strong C=O stretch (α,β-unsaturated ester)
~1640 Medium C=C stretch (alkene)

| ~1250 | Strong | C-O stretch (ester) |

Causality of the Carbonyl Stretch: The position of the carbonyl (C=O) stretch at ~1725 cm⁻¹ is diagnostic. It is lower than that of a saturated ester (~1740 cm⁻¹) due to conjugation with the adjacent C=C double bond, which lowers the bond order of the carbonyl group. This is a key self-validating feature in the spectrum.

PART 3: Core Applications in Synthetic Chemistry

The utility of Methyl 2-bromo-2-butenoate is best illustrated through its application in transformations relevant to pharmaceutical development.

Biocatalytic Reduction for Chiral Intermediate Synthesis

A prominent application is its use as a substrate for enoate reductases, often found in baker's yeast or as isolated enzymes like "old yellow enzyme".[1][3] This biocatalytic reduction stereoselectively reduces the double bond to produce methyl (S)-2-bromobutanoate, a valuable chiral building block for active pharmaceutical ingredients (APIs).[1][3]

Caption: Biocatalytic reduction of Methyl 2-bromo-2-butenoate.

Why Choose Biocatalysis? Traditional chemical methods for stereoselective reductions often require chiral catalysts, cryogenic temperatures, or pyrophoric reagents. The enzymatic approach offers exceptional stereoselectivity under mild, aqueous conditions, representing a greener and often more efficient pathway to the desired chiral product. This aligns with modern pharmaceutical process development goals.

Use as a Biannulating Reagent

Methyl 2-bromo-2-butenoate can also act as a "biannulating reagent". It is capable of participating in sequential Michael additions, allowing for the rapid construction of complex cyclic systems from simple acyclic precursors.[1][3] This strategy is highly valuable in discovery chemistry for building molecular complexity efficiently.

PART 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is non-negotiable. Methyl 2-bromo-2-butenoate is classified as a hazardous substance.

GHS Hazard Information [3][6]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[10]

    • Respiratory Protection: If working outside of a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge.[6]

  • Safe Handling Practices: Avoid breathing vapors or mist.[7] Do not allow the material to contact skin or eyes.[7] Wash hands thoroughly after handling.[8] Keep away from heat, sparks, and open flames.[9][10]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]

  • Disposal: Dispose of waste contents and containers in accordance with local, state, and federal regulations at an approved waste disposal facility. Do not dispose of down the drain.[8]

Conclusion

Methyl 2-bromo-2-butenoate is a powerful and versatile reagent for chemical synthesis, particularly in the development of chiral pharmaceutical intermediates. A successful research outcome, however, begins not in the reaction flask, but with the judicious selection and rigorous validation of starting materials. By implementing a systematic approach to procurement, performing diligent in-house quality control, and adhering to strict safety protocols, researchers can confidently and reproducibly harness the synthetic potential of this valuable building block. This guide serves as a foundational resource to support that endeavor, bridging the gap between sourcing and successful application.

References

  • The Good Scents Company. (n.d.). methyl (E)-2-butenoate, 623-43-8.
  • PubChem. (n.d.). Methyl 2-methylbut-2-enoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
  • Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - Methyl 2-bromobutyrate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2-methylbutanoate. Retrieved from [Link]

  • Chegg. (2019). Propose an efficient synthesis of 2-bromo-3-methylbutane using 2-methyl-2-butene. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). Methyl(2E)-2-butenoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Crotonate. Retrieved from [Link]

  • NIST. (n.d.). Butane, 2-bromo-2-methyl-. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the cis/trans Isomerism of Methyl 2-bromo-2-butenoate

Foreword: Navigating the Stereochemical Landscape of α-Bromoacrylates For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is not merely academic; it is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Stereochemical Landscape of α-Bromoacrylates

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is not merely academic; it is a cornerstone of rational design and synthesis. The seemingly subtle difference between a (E) and a (Z) isomer can profoundly impact a molecule's biological activity, reactivity, and physicochemical properties. This guide delves into the core of this principle, focusing on a versatile synthetic intermediate: Methyl 2-bromo-2-butenoate.

This document moves beyond a superficial overview to provide a detailed, in-depth exploration of the synthesis, characterization, and separation of the (E) and (Z) isomers of Methyl 2-bromo-2-butenoate. We will dissect the mechanistic underpinnings that govern the formation of each isomer, offering field-proven insights into how reaction conditions can be manipulated to achieve stereocontrol. Every protocol and analytical method described herein is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references. Our objective is to equip you with the technical knowledge and practical methodologies necessary to confidently navigate the stereochemical landscape of this important α-bromoacrylate.

The Dichotomy of (E)- and (Z)-Methyl 2-bromo-2-butenoate: A Structural Overview

Methyl 2-bromo-2-butenoate (C₅H₇BrO₂) is an α,β-unsaturated ester featuring a bromine atom at the α-position. The presence of the carbon-carbon double bond (C2=C3) restricts rotation, giving rise to two geometric isomers, more precisely designated as (E) and (Z) isomers according to the Cahn-Ingold-Prelog priority rules.

To assign the (E) or (Z) configuration, we consider the substituents on each carbon of the double bond.

  • At C2: The substituents are -Br and -COOCH₃. Bromine has a higher atomic number than carbon, so -Br is the higher priority group.

  • At C3: The substituents are -CH₃ and -H. Carbon has a higher atomic number than hydrogen, so -CH₃ is the higher priority group.

The (Z) isomer (from the German zusammen, meaning "together") has the two higher priority groups (-Br and -CH₃) on the same side of the double bond. The (E) isomer (from the German entgegen, meaning "opposite") has the higher priority groups on opposite sides.

G Methyl_crotonate Methyl crotonate Bromine + Br₂ Methyl_crotonate->Bromine Dibromo_intermediate Methyl 2,3-dibromobutanoate Bromine->Dibromo_intermediate

Bromination of Methyl Crotonate.

The Decisive Step: Dehydrobromination and Stereocontrol

The dehydrobromination of methyl 2,3-dibromobutanoate is the critical step where the stereochemistry of the final product is determined. This elimination reaction can be influenced by the choice of base and reaction conditions to favor either the kinetically or thermodynamically controlled product. [1]

  • Thermodynamic Control for the (E)-Isomer: The use of a weaker, non-hindered base and elevated temperatures allows for an equilibrium to be established between the (E) and (Z) isomers. Since the (E) isomer is thermodynamically more stable, it will be the major product under these conditions. [2]

  • Kinetic Control for the (Z)-Isomer: The use of a strong, sterically hindered base at low temperatures can favor the formation of the less stable (Z) isomer. The hindered base will preferentially abstract the more accessible proton, leading to the kinetically controlled product. [3] Experimental Protocol: Synthesis of Methyl 2-bromo-2-butenoate (Isomer Mixture) [4]

  • Materials: Methyl crotonate, Bromine, Carbon tetrachloride (or a safer alternative like dichloromethane), Quinoline (or DBU).

  • Procedure:

    • Dissolve methyl crotonate in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.

    • Slowly add a solution of bromine in the same solvent to the stirred solution of methyl crotonate. The disappearance of the bromine color indicates the progress of the reaction.

    • After the addition is complete, warm the reaction mixture to room temperature and stir for an additional hour.

    • Remove the solvent under reduced pressure to obtain crude methyl 2,3-dibromobutanoate.

    • For dehydrobromination, dissolve the crude dibromoester in a suitable solvent and add a base such as quinoline or DBU.

    • Heat the mixture under reflux for several hours, monitoring the reaction by TLC or GC.

    • After completion, cool the reaction mixture, wash with dilute acid to remove the base, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of (E)- and (Z)-Methyl 2-bromo-2-butenoate.

Isomer Separation and Purification: Isolating the Pure Stereoisomers

Commercially available Methyl 2-bromo-2-butenoate is often sold as a mixture of (E) and (Z) isomers. [5]The separation of these isomers is essential for applications where stereochemical purity is critical. Due to their similar boiling points, fractional distillation is often challenging. Column chromatography is a more effective method for their separation.

Experimental Protocol: Chromatographic Separation of (E)- and (Z)-Isomers

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the mobile phase and pack a chromatography column.

    • Dissolve the crude mixture of isomers in a minimum amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the separated isomers. The less polar (E) isomer will typically elute first.

    • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Spectroscopic Characterization: The Fingerprints of Isomerism

Unambiguous identification of the (E) and (Z) isomers of Methyl 2-bromo-2-butenoate is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between the (E) and (Z) isomers. The chemical shifts of the protons and carbons are influenced by the anisotropic effects of the double bond and the steric compression between substituents.

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (ppm) - (E)-IsomerExpected Chemical Shift (ppm) - (Z)-Isomer
-OCH₃~3.7-3.8~3.7-3.8
=CH-~6.8-7.0 (quartet)~6.2-6.4 (quartet)
-CH₃~1.8-2.0 (doublet)~2.1-2.3 (doublet)

The vinylic proton (=CH-) of the (E)-isomer is expected to appear further downfield compared to the (Z)-isomer due to the deshielding effect of the bromine atom being trans to it. Conversely, the methyl protons of the (Z)-isomer are expected to be deshielded and appear at a higher chemical shift due to their proximity to the bromine atom.

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (ppm) - (E)-IsomerExpected Chemical Shift (ppm) - (Z)-Isomer
C=O~165-170~165-170
C-Br~120-125~115-120
=CH-~135-140~130-135
-OCH₃~52-53~52-53
-CH₃~14-16~18-20
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. For α,β-unsaturated esters, the key absorption bands are the C=O and C=C stretching vibrations.

Expected IR Absorption Frequencies:

Functional GroupExpected Frequency (cm⁻¹)
C=O stretch1710-1730
C=C stretch1630-1650

The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency compared to a saturated ester. The C=C stretching frequency is also observed in the characteristic region for alkenes. Subtle differences in these frequencies may be observed between the (E) and (Z) isomers due to differences in dipole moment and molecular symmetry.

Concluding Remarks: The Importance of Stereochemical Precision

The ability to selectively synthesize, separate, and characterize the (E) and (Z) isomers of Methyl 2-bromo-2-butenoate is a critical skill for chemists engaged in the synthesis of complex molecules. As a versatile building block, the stereochemical integrity of this intermediate directly translates to the stereochemistry of the final product, which can have profound implications for its biological function. This guide has provided a comprehensive technical framework, from the mechanistic principles of stereoselective synthesis to the practical details of purification and spectroscopic identification. By mastering these concepts and techniques, researchers can harness the full synthetic potential of Methyl 2-bromo-2-butenoate and its isomers in their drug discovery and development endeavors.

References

  • Brenna, E., et al. (2011). Enoate reductase-mediated preparation of methyl (S)-2-bromobutanoate, a useful key intermediate for the synthesis of chiral active pharmaceutical ingredients. Organic Process Research & Development, 16(2), 262-268.
  • Hagiwara, H., et al. (1976). A biannelating reagent which participates in double Michael-additions.
  • Khan Academy. (n.d.). E–Z system. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • Lumen Learning. (n.d.). Elimination reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 16 ALKYL HALIDE : SUBSTITUTION AND ELIMINATION REACTIONS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • YouTube. (2021, January 31). Thermodynamic vs Kinetic Control. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • Google Patents. (n.d.). EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • ATB. (n.d.). (2R)-1-Bromo-2-methylbutane | C5H11Br | MD Topology | NMR. Retrieved from [Link]

  • ATB. (n.d.). Methyl(2E)-2-butenoate | C5H8O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • NIST WebBook. (n.d.). Butane, 2-bromo-2-methyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Methyl-2,3-dibromobutane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Retrieved from [Link]

Sources

Foundational

Technical Guide: Storage and Stability of Methyl 2-bromo-2-butenoate

This technical guide details the storage, stability, and handling of Methyl 2-bromo-2-butenoate , a specialized vinylic halide used in asymmetric synthesis and organometallic cross-coupling. Executive Summary Methyl 2-br...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the storage, stability, and handling of Methyl 2-bromo-2-butenoate , a specialized vinylic halide used in asymmetric synthesis and organometallic cross-coupling.

Executive Summary

Methyl 2-bromo-2-butenoate (CAS: 17642-18-1 for mix; 31930-34-4 for Z-isomer) is an


-bromo-

-unsaturated ester. Unlike its structural isomer methyl 4-bromocrotonate (a potent lachrymator and allylic bromide), the 2-bromo derivative is a vinylic bromide . While chemically more robust than the 4-bromo isomer, it possesses three specific instability vectors: photo-induced

isomerization
, spontaneous polymerization , and hydrolytic cleavage .

Core Storage Mandate:

  • Temperature: Refrigerate (+2°C to +8°C).

  • Atmosphere: Inert gas (Argon or Nitrogen) backfill required after opening.

  • Light: Strictly protect from light (Amber glassware/foil) to prevent geometric isomerization.

Chemical Profile & Physical Properties[1][2][3]

This compound is commercially available often as a mixture of E and Z isomers, though the Z-isomer (tiglate derivative) is frequently the major component in stereoselective synthesis.

PropertyDataNotes
IUPAC Name Methyl 2-bromo-2-butenoateAlso known as Methyl 2-bromocrotonate
Molecular Formula

MW: 179.01 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point 178–182 °C@ 760 mmHg
Density 1.505 g/mLHigh density facilitates phase separation in aqueous workups
Solubility Soluble in MeOH,

,

Immiscible in water (hydrolyzes slowly)
Flash Point > 110 °C (Estimated)Combustible liquid

Mechanisms of Instability

To ensure sample integrity, researchers must understand the causality of degradation.

Photochemical Isomerization ( Shift)

The C=C double bond, substituted with a bromine atom and an ester group, is highly susceptible to photo-excitation.

  • Mechanism: Absorption of UV-Vis light (

    
    ) excites the 
    
    
    
    transition, temporarily breaking the
    
    
    -bond character and allowing rotation around the C-C bond.
  • Impact: If a synthesis requires the Z-isomer (e.g., for stereospecific Pd-catalyzed coupling), light exposure will racemize the geometry, lowering enantiomeric excess (ee) in downstream chiral applications.

Spontaneous Polymerization

As an


-unsaturated ester, the compound functions as a Michael acceptor and a monomer.
  • Trigger: Radical initiators (peroxides formed from oxygen exposure) or thermal energy.

  • Stabilizers: Commercial preparations may contain trace inhibitors (e.g., BHT or MEHQ), though often not explicitly listed on the bottle.

  • Visual Indicator: Viscosity increase or solid precipitate formation.

Hydrolytic Degradation

The electron-withdrawing bromine atom at the


-position activates the ester carbonyl, making it susceptible to nucleophilic attack by water (hydrolysis).
  • Product: Generates 2-bromo-2-butenoic acid (solid) and methanol.

  • Catalyst: Acidic impurities or ambient moisture accelerate this process.

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways triggered by environmental factors.

DegradationPathways Compound Methyl 2-bromo-2-butenoate (Liquid, Pure) ExcitedState Excited State (Biradical Character) Compound->ExcitedState UV/Light (hν) Polymer Polymerization (Viscous Oligomers) Compound->Polymer Heat / O2 radicals Hydrolysis Hydrolysis Products (2-bromo-2-butenoic acid + MeOH) Compound->Hydrolysis H2O / Moisture (Acid/Base Cat.) Isomer E/Z Isomerization (Loss of Stereopurity) ExcitedState->Isomer Bond Rotation

Figure 1: Primary degradation vectors: Light induces isomerization; Oxygen/Heat induces polymerization; Moisture induces hydrolysis.

Storage & Handling Protocols

Receiving and Initial Inspection

Upon receipt of the chemical from a supplier (e.g., Sigma-Aldrich, TCI):

  • Visual Check: The liquid should be colorless or very pale yellow. Dark yellow or brown indicates oxidation or polymerization.

  • Seal Verification: Ensure the cap is taped and the bottle was shipped with cold packs (recommended).

Long-Term Storage Protocol

This system is self-validating: if the inert gas seal is maintained, the color remains stable.

  • Container: Store in the original amber glass bottle. If aliquoting, use only amber vials with PTFE-lined caps.

  • Environment: Refrigerate at 2–8°C . Do not freeze unless specified by the CoA, as freeze-thaw cycles can induce oligomerization in some monomers.

  • Atmosphere:

    • Best Practice: Store under an inert atmosphere (Argon or Nitrogen).

    • Procedure: After every use, backfill the headspace of the bottle with dry Argon for 10-15 seconds before recapping. This displaces oxygen (radical initiator) and moisture (hydrolysis trigger).

    • Parafilm: Wrap the cap junction with Parafilm M® to retard gas exchange.

Handling Procedures
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

  • Tools: Use glass syringes or glass pipettes. Avoid prolonged contact with metal needles if the needle shows signs of corrosion, though vinylic bromides are generally stable to stainless steel for short durations.

  • Warming: Allow the bottle to warm to room temperature before opening. Opening a cold bottle in humid air causes condensation to form inside, accelerating hydrolysis.

Quality Control (QC) & Analysis

Researchers should verify purity before using this reagent in critical steps (e.g., chiral synthesis).

Nuclear Magnetic Resonance (NMR)

H NMR is the gold standard for distinguishing isomers and detecting hydrolysis.
  • Solvent:

    
    
    
  • Diagnostic Signals:

    • Olefinic Proton: The vinyl proton (

      
      -H) shift differs between E and Z isomers due to the anisotropy of the carbonyl group.
      
    • Hydrolysis Check: Look for a broad singlet (COOH) around 10-12 ppm, indicating the formation of 2-bromo-2-butenoic acid.

    • Polymerization: Broadening of all peaks and loss of fine coupling structure.

Thin Layer Chromatography (TLC)
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV active (254 nm).

  • Observation: The ester travels high (

    
     ~0.6-0.8). The hydrolyzed acid will remain near the baseline or streak.
    
QC Decision Workflow

QC_Workflow Sample Aliquot Sample Visual Visual Inspection: Colorless? Sample->Visual Decision1 Dark/Viscous? Visual->Decision1 NMR 1H NMR Analysis Decision2 Acid Peak present? NMR->Decision2 Decision1->NMR No Action_Discard DISCARD (Polymerized) Decision1->Action_Discard Yes Decision3 Isomer Ratio Correct? Decision2->Decision3 No Action_Purify PURIFY (Distillation/Column) Decision2->Action_Purify Yes (>5%) Decision3->Action_Purify No (Wrong Isomer) Action_Use APPROVE FOR USE Decision3->Action_Use Yes

Figure 2: Quality Control logic flow for validating reagent integrity prior to synthesis.

Safety & Emergency Procedures

Distinction Alert: Do not confuse with Methyl 4-bromocrotonate (Allylic bromide). The 4-bromo isomer is a severe lachrymator. The 2-bromo isomer (Vinylic) discussed here is an irritant but less aggressive.

Hazard ClassDescriptionResponse
Skin Irritation Causes skin irritation (H315).Wash with soap and water for 15 min.
Eye Irritation Causes serious eye irritation (H319).[1]Rinse cautiously with water for 15 min. Remove contacts.
Respiratory May cause respiratory irritation (H335).[1]Move to fresh air.
Flammability Combustible Liquid.[1][2][3]Use

, dry chemical, or foam.[3]

Spill Cleanup:

  • Ventilate the area.[1][3][4]

  • Absorb with inert material (vermiculite or sand).

  • Place in a sealed hazardous waste container labeled "Halogenated Organic Waste."

References

  • Sigma-Aldrich. Methyl 2-bromo-2-butenoate Product Specification & MSDS. (Accessed 2026). Link

  • PubChem. Compound Summary: Methyl 2-bromo-2-butenoate. National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: Methyl 2-bromo-2-butenoate. Link

  • Cymit Quimica. Technical Data: Methyl 4-bromo-2-butenoate vs 2-bromo isomer distinctions. Link

  • Doc Brown's Chemistry. E/Z Isomerism and Stability of Halogenated Alkenes. Link

Sources

Exploratory

An In-depth Technical Guide to the Density of Methyl 2-bromo-2-butenoate

This guide provides a comprehensive technical overview of the density of Methyl 2-bromo-2-butenoate (CAS 17642-18-1), a key intermediate in various organic syntheses. Intended for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the density of Methyl 2-bromo-2-butenoate (CAS 17642-18-1), a key intermediate in various organic syntheses. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of density, methodologies for its precise measurement, and the intrinsic and extrinsic factors influencing this critical physical property.

Introduction to Methyl 2-bromo-2-butenoate: A Versatile Chemical Intermediate

Methyl 2-bromo-2-butenoate, also known as Methyl 2-bromocrotonate, is a halogenated unsaturated ester with significant utility in synthetic organic chemistry. Its bifunctional nature, possessing both an electrophilic carbon-bromine bond and a Michael acceptor system, makes it a valuable precursor for the synthesis of complex molecules, including chiral drugs.[1] Understanding its physical properties, such as density, is paramount for its effective use in process development, reaction engineering, and quality control.

The Density of Methyl 2-bromo-2-butenoate: A Key Physicochemical Parameter

The density of a substance is defined as its mass per unit volume. For Methyl 2-bromo-2-butenoate, the experimentally determined density provides insights into its molecular packing and is a critical parameter for a variety of laboratory and industrial applications, from calculating molar concentrations to designing fluid handling systems.

Reported Density Values

The literature reports the density of Methyl 2-bromo-2-butenoate as 1.505 g/mL at 20 °C .[1] It is crucial to note the temperature at which the measurement was taken, as density is a temperature-dependent property.

ParameterValueConditionsReference
Density1.505 g/mL20 °C
Molecular Weight179.01 g/mol -
Boiling Point178-182 °C(lit.)
Refractive Indexn20/D 1.486(lit.)
Factors Influencing Density

The density of Methyl 2-bromo-2-butenoate is primarily influenced by temperature and, to a lesser extent, by pressure and purity.

  • Pressure: For liquids, the effect of pressure on density is generally negligible under standard atmospheric conditions. Significant changes in density are only observed at very high pressures.

  • Purity: The presence of impurities will alter the measured density. Solvents or reactants from the synthesis process can lead to a lower density, while heavier impurities will result in a higher measured value.

Experimental Determination of Density: Methodologies and Protocols

The accurate determination of the density of Methyl 2-bromo-2-butenoate requires precise and validated experimental techniques. The two most common and reliable methods are pycnometry and the oscillating U-tube method.

Pycnometry: The Gravimetric Approach

Pycnometry is a highly accurate gravimetric method for determining the density of a liquid by measuring the mass of a precisely known volume.

  • Preparation: Thoroughly clean a pycnometer of known volume with a suitable solvent and dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and density. Ensure no air bubbles are present. Weigh the filled pycnometer (m₂).

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with Methyl 2-bromo-2-butenoate at the same temperature as the water. Weigh the filled pycnometer (m₃).

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)

    • Mass of sample = m₃ - m₁

    • Density of sample = (Mass of sample) / V

  • Using a pycnometer of known volume provides a highly precise and reproducible volume for measurement.

  • Controlling the temperature is critical as the density of both the calibration liquid (water) and the sample are temperature-dependent.

  • Careful handling to avoid air bubbles and ensuring the pycnometer is completely full are essential for accurate volume determination.

Oscillating U-Tube Method: A Modern Approach

Modern digital density meters often employ an oscillating U-tube. This method measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Calibrate with Air and Water p2 Set Measurement Temperature p1->p2 Establish Baseline m1 Inject Sample into U-Tube p2->m1 Ready for Sample m2 Ensure No Air Bubbles m1->m2 Visual Inspection m3 Initiate Oscillation m2->m3 Start Measurement m4 Record Resonant Frequency m3->m4 Data Acquisition a1 Convert Frequency to Density m4->a1 Raw Data a2 Apply Viscosity Correction (if necessary) a1->a2 Refine Result a3 Record Final Density Value a2->a3 Final Output

Caption: Workflow for Density Determination using an Oscillating U-Tube Densitometer.

  • High Precision and Accuracy: This method offers very high precision and is less operator-dependent than pycnometry.

  • Small Sample Volume: It typically requires a much smaller sample volume.

  • Automated Temperature Control: Most modern instruments have built-in Peltier elements for precise and rapid temperature control.

Synthesis and Reactivity of Methyl 2-bromo-2-butenoate

A thorough understanding of the synthesis and reactivity of Methyl 2-bromo-2-butenoate provides context for its handling and application.

Synthetic Approaches

While a specific, detailed protocol for the industrial synthesis of Methyl 2-bromo-2-butenoate is not widely published, it can be prepared through established organic reactions. A plausible route involves the alpha-bromination of a butenoate precursor. One of the most common methods for the α-bromination of carbonyl compounds is the Hell-Volhard-Zelinsky reaction .[2][3][4][5] This reaction typically involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide, followed by esterification.

Another relevant synthetic pathway is the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc.[6][7][8][9][10] While typically used to form β-hydroxy esters, variations of this reaction can be employed in the synthesis of α-bromo unsaturated esters.

Key Reactivity

The reactivity of Methyl 2-bromo-2-butenoate is dominated by its two primary functional groups:

  • α-Bromo Ester: The carbon-bromine bond is susceptible to nucleophilic substitution.

  • α,β-Unsaturated Carbonyl: The double bond is an electrophilic Michael acceptor, prone to attack by nucleophiles at the β-position.

This dual reactivity makes it a versatile building block in organic synthesis.

Safety and Handling

Methyl 2-bromo-2-butenoate is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

The density of Methyl 2-bromo-2-butenoate is a fundamental physical property that is crucial for its effective use in research and development. Accurate determination of this value, through methods such as pycnometry or oscillating U-tube densitometry, is essential for ensuring the precision and reproducibility of experimental work. A comprehensive understanding of the factors that influence its density, as well as its synthesis, reactivity, and safe handling, empowers researchers to utilize this versatile chemical intermediate to its full potential.

References

  • Jones, E. R. H., O'Sullivan, D. G., & Whiting, M. C. (n.d.). Reformatsky Reactions with Methyl y-Bromocrotonate. Royal Society of Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of ethyl 4-bromocrotonate. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • YouTube. (2024, July 20). The Reformatsky Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2021, December 6). Exercises 22.11 and 22.12 - Synthesis and The Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-bromo-2-butenoate as a Biannelating & Cyclization Reagent

This Application Note is designed to provide a comprehensive, technical guide on the utility of Methyl 2-bromo-2-butenoate (MBB) in advanced organic synthesis. Executive Summary Methyl 2-bromo-2-butenoate (MBB), also kno...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, technical guide on the utility of Methyl 2-bromo-2-butenoate (MBB) in advanced organic synthesis.

Executive Summary

Methyl 2-bromo-2-butenoate (MBB), also known as methyl


-bromocrotonate, is a versatile tetra-carbon synthon used primarily for the construction of fused ring systems and functionalized heterocycles. Unlike simple crotonates, the presence of the vinylic bromine atom at the 

-position provides a critical "functional handle" that enables:
  • Sequential Annulation: Facilitating Michael-initiated ring closures (MIRC) where the bromine acts as a leaving group or a site for cross-coupling.

  • Pd-Catalyzed Cascades: Serving as an electrophile in Heck-type cyclizations to form benzoxepines and benzopyrans.

  • Diels-Alder Reactivity: Acting as a functionalized dienophile where the bromine allows for post-cyclization oxidative aromatization or substitution.

This guide details the protocols for using MBB as a "biannelating" reagent—specifically in the context of forming bicyclic systems from acyclic or monocyclic precursors.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl (Z)-2-bromo-2-butenoate
CAS Number 17642-18-1 (mix), 6000-00-6 (trans)
Formula

MW 179.01 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 83-85 °C (13 mmHg)
Hazards Lachrymator, Skin Irritant. Handle in a fume hood.

Application I: Palladium-Catalyzed Carboannulation

Context: This is the most powerful "biannelating" application of MBB, where it reacts with ortho-substituted phenols or aryl halides to form oxygen-containing heterocycles (benzoxepines/chromenes) via a cascade sequence.

Mechanism: The "Cut-and-Sew" Logic

In this pathway, MBB acts as a


-allyl precursor or a Heck acceptor. The reaction typically proceeds via:
  • Oxidative Addition: Pd(0) inserts into the C-Br bond of MBB (or the aryl halide partner).

  • Carbopalladation: Insertion of the alkene.

  • Intramolecular Cyclization: Nucleophilic attack by a pendant phenol or enolate.

Protocol: Synthesis of Functionalized Benzoxepines

Reference Grounding: Based on Pd-catalyzed annulation strategies (e.g., Cacchi et al., Bissember et al.).

Reagents:

  • Substrate: 2-Iodophenol (1.0 equiv)

  • Reagent: Methyl 2-bromo-2-butenoate (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or dppf
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Charging: Add 2-Iodophenol (1.0 mmol),

    
     (2.0 mmol), and 
    
    
    
    /Ligand.
  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reagent Addition: Add Methyl 2-bromo-2-butenoate (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80–100 °C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The disappearance of the starting phenol and the appearance of a fluorescent spot often indicates cyclization.

  • Workup: Cool to RT. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Flash column chromatography on silica gel.

Outcome: Formation of a methyl-ester functionalized benzoxepine or chromene derivative.

Visualization: Pd-Catalyzed Cycle

Pd_Cycle Start Substrate (Aryl Iodide + MBB) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Pd(0) Coord Alkene Coordination (MBB binds) OxAdd->Coord Insert Migratory Insertion (Carbopalladation) Coord->Insert Cyclize Intramolecular Nucleophilic Attack Insert->Cyclize Ring Closure Elim Reductive Elimination (Regenerates Pd(0)) Cyclize->Elim Elim->OxAdd Cycle Repeats Product Fused Heterocycle (Benzoxepine) Elim->Product

Caption: Pd-catalyzed annulation cycle showing the insertion of MBB into an aryl-halide bond followed by ring closure.

Application II: The "Double Michael" Annulation

Context: This is the classic "biannelating" application cited in reagent catalogs (e.g., Sigma-Aldrich). MBB reacts with electron-rich dienes or enamines to form six-membered rings. The "Double Michael" term here refers to the sequential formation of two bonds: a Michael addition followed by an alkylation or a second Michael-type closure.

Protocol: Reaction with Cyclic Enamines (Robinson-Type)

This method synthesizes bicyclic ketones.

Reagents:

  • Substrate: 1-Morpholinocyclohexene (Enamine of cyclohexanone).

  • Reagent: Methyl 2-bromo-2-butenoate (1.1 equiv).

  • Solvent: Toluene or Dioxane.

  • Hydrolysis Agent: 10% HCl.

Step-by-Step Procedure:

  • Addition: Dissolve 1-morpholinocyclohexene (10 mmol) in dry Toluene (20 mL) under

    
    .
    
  • Reaction: Add MBB (11 mmol) slowly at room temperature. The reaction is exothermic; cooling may be required.

  • Heating: Reflux the mixture for 4–16 hours.

    • Mechanism Note: The enamine attacks the

      
      -carbon of MBB (Michael Addition). The resulting intermediate cyclizes via displacement of the 
      
      
      
      -bromide or subsequent aldol condensation after hydrolysis.
  • Hydrolysis: Cool to RT. Add 10 mL of 10% HCl and stir vigorously for 2 hours to hydrolyze the enamine/iminium salt.

  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Elimination (Optional): If the product retains the bromine (as a bromohydrin or bromo-ester), treat with DBU (1.5 equiv) in refluxing benzene to force elimination to the

    
    -unsaturated ester.
    

Data Summary Table:

Parameter Condition Optimization Note
Stoichiometry 1:1.1 (Enamine:MBB) Excess MBB minimizes oligomerization.
Temperature 80–110 °C Required to overcome steric bulk of the Br atom.

| Solvent | Non-polar (Toluene) | Favors the initial Michael attack over polymerization. |

Application III: Diels-Alder Cycloaddition

Context: MBB acts as a "masked" alkyne equivalent. The bromine atom allows for dehydrobromination after the cycloaddition, effectively generating an aromatic ring or a double bond that was not present in the initial adduct.

Protocol: Synthesis of Functionalized Benzoates

Reagents:

  • Diene: Furan or Cyclopentadiene.

  • Dienophile: Methyl 2-bromo-2-butenoate.[1]

  • Lewis Acid (Optional):

    
     or 
    
    
    
    (for low temp).

Workflow:

  • Mix: Combine Furan (excess, 5 equiv) and MBB (1 equiv).

  • Conditions:

    • Thermal: Sealed tube at 100 °C (slow, moderate yield).

    • Catalytic: Add 10 mol%

      
       at -78 °C to 0 °C (faster, high endo/exo selectivity).
      
  • Aromatization: The initial adduct is a bicyclic ether with a bromine. Treatment with base (e.g., NaOMe) causes ring opening/elimination to yield functionalized aromatic esters (e.g., salicylates).

References

  • Sigma-Aldrich. Product Specification: Methyl 2-bromo-2-butenoate.[1] (Identifies reagent as biannelating agent for double Michael additions).

  • Cacchi, S., et al. "Palladium-Catalyzed Reaction of Arenediazonium Tetrafluoroborates with Methyl 4-Hydroxy-2-butenoate." Synlett, 2009. (Demonstrates Pd-catalyzed annulation logic relevant to butenoates).

  • Bissember, A. C., et al. "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides." J. Am. Chem. Soc., 2012. (Mechanistic insights into Pd-insertion into alkyl bromides).

  • Hagiwara, H., et al. "Enoate reductase-mediated preparation of methyl (S)-2-bromobutanoate." J. Chem. Soc. Chem. Comm., 1976. (Early work on the reactivity and reduction of this specific bromo-ester).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conversion in Methyl 2-bromo-2-butenoate reactions

Topic: Troubleshooting Low Conversion & Reactivity Issues Reagent Profile: IUPAC Name: Methyl 2-bromo-2-butenoate (also Methyl -bromocrotonate) CAS: 17642-18-1 (Z-isomer) / 6000-00-6 (E-isomer) / 1117-71-1 (General) Key...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Reactivity Issues

Reagent Profile:

  • IUPAC Name: Methyl 2-bromo-2-butenoate (also Methyl

    
    -bromocrotonate)
    
  • CAS: 17642-18-1 (Z-isomer) / 6000-00-6 (E-isomer) / 1117-71-1 (General)

  • Key Structural Feature:

    
    -Bromo-
    
    
    
    -unsaturated ester.
  • Critical Distinction: This is a vinyl bromide , not an allylic bromide. The C-Br bond is significantly stronger (

    
     hybridized) than in saturated 
    
    
    
    -bromo esters.

Introduction: Why is my reaction stalling?

Methyl 2-bromo-2-butenoate is a densely functionalized "biannelating" reagent used primarily in Heck couplings and Michael additions . Users frequently report "low conversion" which is often a misdiagnosis of three distinct failure modes:

  • Catalyst Poisoning/Arrest: In Pd-catalyzed cross-couplings, the sterically hindered

    
    -position slows oxidative addition, allowing catalyst decomposition.
    
  • Polymerization: The acrylate backbone is prone to radical polymerization, consuming the starting material without forming the desired small-molecule product.

  • Incorrect Activation: Treating this vinyl bromide like a standard alkyl bromide (e.g., in Reformatsky conditions) often results in zero reactivity due to the stronger C-Br bond.

Part 1: Troubleshooting The Heck Reaction

Symptom: Starting material remains unreacted (TLC/GC), or the catalyst precipitates as "Pd black" early in the reaction.

The Root Cause: Steric & Electronic Deactivation

Unlike simple aryl bromides, Methyl 2-bromo-2-butenoate possesses an olefinic methyl group at the


-position and an ester at the 

-position. This creates significant steric hindrance for the Palladium(0) species during the oxidative addition step. If this step is too slow, the active Pd(0) species aggregates and deactivates.
Protocol: The "Jeffery Conditions" Fix

To force conversion, you must stabilize the Pd-intermediate and accelerate the phase transfer. We recommend switching to Jeffery Conditions (Phase Transfer Catalysis).

Step-by-Step Optimization:

  • Catalyst Switch: Move from Pd(PPh

    
    )
    
    
    
    to Pd(OAc)
    
    
    . The phosphine ligands often increase steric bulk, which is detrimental here. Ligand-free or "loose ligand" palladium is preferred.
  • Add a Phase Transfer Agent: Add Tetrabutylammonium chloride (TBAC) or Bromide (TBAB).

    • Mechanism:[1][2][3] The quaternary ammonium salt stabilizes the anionic palladium species and solubilizes the inorganic base.

  • Base Selection: Use NaHCO

    
      or K
    
    
    
    CO
    
    
    (solid) in DMF or DMAc. Avoid strong alkoxides which may cause polymerization.

Recommended "Rescue" Protocol:

Component Standard Equiv. Recommended "Rescue" Equiv. Function
Substrate 1.0 1.0 Methyl 2-bromo-2-butenoate
Coupling Partner 1.1 1.5 Aryl alkene / Boronic acid

| Catalyst | 5 mol% Pd(PPh


)

| 5-10 mol% Pd(OAc)

| Active metal source | | Additive | None | 1.0 - 2.0 equiv. TBAC | Phase Transfer / Pd Stabilizer | | Base | Et

N | 2.5 equiv. NaHCO

| Acid scavenger | | Solvent | THF | DMF (0.2 M) | High boiling, polar aprotic | | Temp | Reflux | 80–100 °C | Required for vinyl halide activation |

Critical Check: If using the Z-isomer, be aware that Heck conditions often lead to thermodynamic equilibration, yielding a mixture of E/Z products.

Part 2: Troubleshooting Zinc-Mediated Reactions (Reformatsky)

Symptom: "I added Zinc dust and the ester, but no reaction occurred. The Zinc is just sitting there."

The Misconception

Researchers often treat Methyl 2-bromo-2-butenoate as a standard Reformatsky reagent.

  • Standard Reformatsky: Uses

    
    -bromo esters (sp
    
    
    
    carbon). Reaction is facile.
  • This Reagent: Is a vinyl bromide (sp

    
     carbon). The C-Br bond is too strong for standard acid-washed Zinc activation.
    
The Solution: Rieke Zinc or Negishi Coupling

You cannot use standard Reformatsky protocols. You must use highly activated metals or switch to a Palladium-catalyzed Negishi coupling.

Method A: TMSCl Activation (Mild)

  • Suspend Zinc dust (3 equiv.) in dry THF.

  • Add TMSCl (Chlorotrimethylsilane) (0.1 equiv.) and stir for 15 mins to strip the oxide layer.

  • Add the Methyl 2-bromo-2-butenoate slowly at reflux, not room temperature.

Method B: The Negishi Switch (Recommended) Instead of relying on Zinc to do the work alone, use Palladium to catalyze the insertion.

  • Generate Organozinc: Convert the bromide to the organozinc species using

    
    -BuLi  at -78°C, followed by ZnCl
    
    
    
    (transmetalation).
  • Coupling: Then add your electrophile and a Pd catalyst.

Part 3: Polymerization (The "Missing Mass" Phenomenon)

Symptom: Low conversion of starting material, but low yield of product. The reaction mixture becomes viscous or cloudy. NMR shows broad, undefined peaks in the aliphatic region.

The Cause: Radical Polymerization

The acrylate motif is highly susceptible to radical polymerization, especially if the reaction involves heating or radical intermediates (common in Heck cycles).

The Fix: Radical Scavengers

Add a polymerization inhibitor that does not interfere with the metal catalyst.

  • Recommendation: Add BHT (Butylated hydroxytoluene) or Hydroquinone (1-5 mol%) to the reaction mixture.

  • Note: If using Pd-catalysis, avoid hydroquinone as it can coordinate to Pd. Use BHT or Phenothiazine .

Visual Troubleshooting Guide

Troubleshooting Start Problem: Low Conversion / Yield CheckSM Check Starting Material (SM) by TLC/GC Start->CheckSM SM_Gone SM Consumed No Product CheckSM->SM_Gone SM disappears SM_Remains SM Remains Catalyst Crashed CheckSM->SM_Remains SM persists Polymer Diagnosis: Polymerization (Viscous mixture) SM_Gone->Polymer Broad NMR peaks Dehal Diagnosis: Dehalogenation (Product - Br) SM_Gone->Dehal Mass = M-Br+H CatDeath Diagnosis: Catalyst Death (Pd Black ppt) SM_Remains->CatDeath Pd Reaction NoInsert Diagnosis: Failed Activation (Zinc/Reformatsky) SM_Remains->NoInsert Zn Reaction Solution_Poly Fix: Add BHT (1-5%) Lower Temp Polymer->Solution_Poly Solution_Jeffery Fix: Jeffery Conditions (Pd(OAc)2 + TBAC) CatDeath->Solution_Jeffery Solution_Zn Fix: Use Rieke Zn or Negishi Protocol NoInsert->Solution_Zn

Caption: Decision tree for diagnosing reaction failures with Methyl 2-bromo-2-butenoate.

Frequently Asked Questions (FAQs)

Q1: I bought the reagent, but it's a mixture of E and Z isomers. Will this affect my reaction?

  • Answer: Yes. The Z-isomer (methyl group and ester on the same side) is more sterically congested. In Heck reactions, the E-isomer typically reacts faster. Furthermore, Pd-catalyzed reactions usually facilitate

    
     isomerization via a 
    
    
    
    -allyl intermediate. Expect the thermodynamic product (usually E) regardless of the starting isomer, unless reaction times are kept very short.

Q2: Can I use this reagent for a Baylis-Hillman reaction?

  • Answer: No. The Baylis-Hillman reaction requires an activated alkene (acrylate) reacting with an aldehyde. Methyl 2-bromo-2-butenoate is already substituted at the

    
    -position with a Bromine. The Bromine blocks the nucleophilic attack site required for the standard DABCO-catalyzed mechanism.
    

Q3: Why is my product de-brominated (Methyl crotonate)?

  • Answer: This is a common side reaction in Pd-coupling known as hydrodehalogenation . It occurs if the hydride elimination pathway is faster than the transmetalation step, or if the solvent acts as a hydride source (common with alcohols or DMF at high temps).

    • Fix: Ensure your coupling partner (boronic acid/alkene) is in excess. Dry your solvents thoroughly. Switch from DMF to Toluene or Dioxane if solubility permits.

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky ligands for hindered substrates).

  • BenchChem. (2025).[4] "Methyl 2-bromo-2-butenoate Reactivity Profile". BenchChem Technical Library.

  • Sigma-Aldrich. "Methyl 2-bromo-2-butenoate Product Information & Safety Data Sheet".

Sources

Optimization

preventing isomerization of Methyl 2-bromo-2-butenoate

Welcome to the technical support center for Methyl 2-bromo-2-butenoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this versatile re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-bromo-2-butenoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this versatile reagent, with a specific focus on preventing its isomerization. Uncontrolled isomerization between the E and Z forms can lead to inconsistent reaction outcomes, difficulties in purification, and challenges in characterization. This guide offers field-proven insights and protocols to ensure the stereochemical integrity of your material.

Troubleshooting Guide: Isomerization Issues

This section addresses specific problems you may encounter during your experiments. Each entry explains the underlying chemical principles and provides actionable solutions.

Q1: My starting material, which was a pure E or Z isomer, has become a mixture of isomers after my reaction workup. What are the likely causes?

A1: The conversion of a pure stereoisomer of Methyl 2-bromo-2-butenoate into an E/Z mixture is a common issue stemming from the inherent reactivity of α,β-unsaturated esters. Isomerization can be triggered by several factors during your reaction or subsequent workup procedures. The primary culprits are typically trace amounts of acid or base, exposure to heat, or ultraviolet (UV) light.

  • Acid-Catalyzed Isomerization: Protic or Lewis acids can protonate the carbonyl oxygen, increasing the electrophilicity of the β-carbon. This facilitates the addition of a nucleophile (even a weak one like a solvent molecule or a halide ion), followed by rotation around the former double bond and subsequent elimination to yield a mixture of isomers. Experimental studies on similar γ-alkylidenebutenolides have demonstrated that acid catalysis is a viable pathway for Z to E isomerization.[1]

  • Base-Catalyzed Isomerization: Trace base can deprotonate the methyl group at the γ-position. The resulting resonance-stabilized enolate allows for free rotation around the Cα-Cβ single bond.[2] Subsequent reprotonation can occur on either face, leading to the formation of the thermodynamic mixture of E and Z isomers.[3]

  • Thermal Isomerization: Sufficient thermal energy can overcome the activation barrier for rotation around the C=C double bond, leading to equilibration. This process is particularly relevant during high-temperature reactions or distillation for purification.[4][5]

  • Photochemical Isomerization: Exposure to UV light, including ambient laboratory light over long periods, can promote an electronic excitation of the π-system.[6] In the excited state, the rotational barrier of the double bond is significantly lower, facilitating rapid E/Z isomerization upon relaxation back to the ground state.[7][8]

A systematic evaluation of your reaction conditions, workup, and purification steps is necessary to pinpoint the exact cause.

Q2: I suspect my purification method is causing isomerization. How can I purify Methyl 2-bromo-2-butenoate while preserving its isomeric purity?

A2: This is a critical concern, as standard purification techniques can inadvertently promote isomerization. Silica gel, for instance, is inherently acidic and a common cause of on-column isomerization.

Recommended Purification Protocol (Isomer-Preserving Flash Chromatography):
  • Neutralize Silica Gel: If you must use silica gel, it is crucial to neutralize it first. Prepare a slurry of silica gel in your desired eluent system (e.g., Hexane/Ethyl Acetate). Add 1-2% triethylamine (or another suitable non-nucleophilic, volatile base) by volume to the slurry. Mix thoroughly and allow it to sit for 15-20 minutes before packing the column. This neutralizes the acidic silanol groups on the silica surface.

  • Consider Alternative Stationary Phases: For highly sensitive substrates, consider using a less acidic stationary phase like neutral alumina or Florisil. Perform a small-scale test (e.g., TLC) to ensure your compound does not irreversibly adsorb.

  • Maintain Low Temperature: If possible, perform the chromatography in a cold room or use a jacketed column cooled with a circulating chiller (~4 °C). Lower temperatures significantly reduce the rate of potential thermal isomerization.

  • Minimize Contact Time: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system than you normally would to expedite elution (while still achieving separation). Flash chromatography is preferred over gravity chromatography for this reason.

  • Solvent Purity: Ensure all solvents are distilled and free of acidic or basic impurities.

  • Post-Purification: Immediately after chromatography, remove the volatile base (e.g., triethylamine) by concentrating the fractions under high vacuum. If trace amounts remain, a rapid wash with a dilute, cold buffer solution may be necessary, followed by extraction, drying, and solvent removal.

Q3: How can I set up my reaction to proactively prevent isomerization from the start?

A3: Preventing isomerization requires careful control over the entire experimental workflow, from reagent preparation to the final product isolation.

Experimental Workflow for Preventing Isomerization

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_analysis Analysis & Storage reagents Reagents & Solvents (Distilled, Degassed) setup Assemble Reaction Under Inert Atmosphere (N₂ or Ar) reagents->setup glassware Glassware (Oven-dried, Neutral pH) glassware->setup light Protect from Light (Wrap in Foil) setup->light temp Maintain Low Temperature (Cryo-cooling as needed) light->temp quench Quench with Neutral or Buffered Solution temp->quench extract Extraction & Washing (Use pre-treated water) quench->extract dry Dry with Neutral Agent (e.g., Na₂SO₄) extract->dry purify Isomer-Preserving Purification Protocol dry->purify analyze Analyze Isomeric Ratio (¹H NMR, GC) purify->analyze store Store Cold & Dark Under Inert Gas analyze->store G cluster_causes Initiating Factors cluster_intermediates Key Intermediates / States Acid Acid (H⁺) Base Base (B⁻) Heat Heat (Δ) Light Light (hν) Carbocation Protonated Intermediate (Allows Rotation) E_Isomer Methyl (E)-2-bromo-2-butenoate Carbocation->E_Isomer Rotation Enolate Resonance-Stabilized Enolate Enolate->E_Isomer Rotation TransitionState High-Energy Transition State TransitionState->E_Isomer ExcitedState Excited State (π*) ExcitedState->E_Isomer Rotation Z_Isomer Methyl (Z)-2-bromo-2-butenoate Z_Isomer->Carbocation [H⁺] Z_Isomer->Enolate [B⁻] Z_Isomer->TransitionState [Δ] Z_Isomer->ExcitedState [hν] E_Isomer->Carbocation E_Isomer->Enolate E_Isomer->TransitionState E_Isomer->ExcitedState

Sources

Troubleshooting

managing exothermic reactions with Methyl 2-bromo-2-butenoate

Technical Support & Troubleshooting Guide Compound Profile: IUPAC Name: Methyl (E/Z)-2-bromo-2-butenoate Common Name: Methyl 2-bromocrotonate[1] CAS: 31930-34-4 (Generic), 17642-18-1 (Isomer mix) Functional Class: -Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Compound Profile:

  • IUPAC Name: Methyl (E/Z)-2-bromo-2-butenoate

  • Common Name: Methyl 2-bromocrotonate[1]

  • CAS: 31930-34-4 (Generic), 17642-18-1 (Isomer mix)

  • Functional Class:

    
    -Bromo- 
    
    
    
    -unsaturated ester (Vinyl Bromide)

Part 1: Critical Thermal Profile

Methyl 2-bromo-2-butenoate is a bifunctional electrophile. Its reactivity stems from two distinct motifs: the vinyl bromide (susceptible to Pd-catalyzed coupling) and the conjugated ester (susceptible to Michael addition).

The Core Hazard: Unlike simple alkyl halides, this compound poses a unique "Dual-Mode" Exotherm Risk :

  • Nucleophilic Runaway: In the presence of amines, thiols, or enolates, it acts as a Michael acceptor. This reaction is rapid, highly exothermic, and can trigger uncontrolled polymerization of the alkene.

  • Catalytic Induction Spikes: In Heck or Suzuki couplings, the reaction often displays an induction period (catalyst activation) followed by a rapid thermal spike as the turnover frequency (TOF) maximizes.

Part 2: Troubleshooting Guides (Scenario-Based)

Module A: Managing Michael Addition Exotherms (Biannelation)

Context: Using the reagent as a Michael acceptor for ring-closing (e.g., Robinson annulation-type chemistry).

User Issue: "My reaction mixture boiled over upon adding the amine/enolate base."

Root Cause Analysis: The conjugation of the ester makes the


-carbon highly electrophilic. Adding the nucleophile (catalyst or reactant) in one portion at room temperature causes an instantaneous release of the heat of addition (

), which exceeds the heat removal capacity of standard glassware.

Corrective Protocol: The "Cryo-Dosing" Method

  • Solvent Selection: Switch to a solvent with high heat capacity but low freezing point (e.g., THF or DCM). Avoid acetonitrile if possible, as it can accelerate base-mediated polymerization.

  • Temperature Setpoint: Cool the substrate solution to -10°C to 0°C before addition.

  • Addition Rate:

    • Dissolve the nucleophile/base in solvent (dilution factor 1:5).

    • Add dropwise over 30–60 minutes.

    • Monitor: Internal temperature must not rise >5°C above setpoint.

Troubleshooting Matrix:

SymptomProbable CauseImmediate Action
Rapid Temp Spike (>10°C) Addition rate too fast; Concentration too high.Stop addition. Apply dry ice/acetone bath immediately.
Viscosity Increase (Gelling) Anionic polymerization of the acrylate.Quench with dilute acidic buffer (NH₄Cl). The batch is likely lost.
Low Yield / Tar Formation 1,2-addition to ester (instead of 1,4-Michael).Lower temperature to -78°C to favor conjugate addition (kinetic control).
Module B: Palladium-Catalyzed Cross-Couplings (Heck/Suzuki)

Context: Coupling the vinyl bromide with an alkene or boronic acid.

User Issue: "The reaction did nothing for an hour, then suddenly refluxed violently."

Root Cause Analysis: This is the "Induction Trap." Vinyl bromides are less reactive than aryl iodides. The Pd(0) catalyst requires time to ligate and insert into the C-Br bond (Oxidative Addition). If you heat the reaction to the target temp (e.g., 80°C) while all reagents are present, the sudden onset of the catalytic cycle releases accumulated potential energy.

Corrective Protocol: The "Ramp-and-Hold" Activation

  • Pre-Catalyst Activation: If using Pd(OAc)₂ + Ligand, stir them in a small volume of solvent for 15 mins before adding the substrate.

  • Stepwise Heating:

    • Heat to 40°C. Hold for 20 mins.

    • Check for color change (often black/brown to clear/orange or vice versa depending on ligand).

    • Ramp to 60°C. Monitor reflux.

    • Only ramp to final temp (80°C+) if stable.

  • Active Cooling: Keep a water bath or air stream ready. If reflux becomes vigorous, do not seal the vessel (pressure risk).

Module C: Organometallic Activation (Zinc/Negishi)

Context: Preparing the organozinc reagent for coupling.[2]

User Issue: "I cannot initiate the Zinc insertion (Reformatsky-style preparation)."

Root Cause Analysis: Vinyl bromides bond strongly to the metal surface. The native oxide layer on Zinc prevents the reaction. Once the layer breaks, the reaction is autocatalytic and violently exothermic.

Corrective Protocol: Chemical Activation

  • Do NOT use simple Zinc dust.

  • Use: TMSCl (Trimethylsilyl chloride) or 1,2-Dibromoethane as an activator.

  • The "Seeding" Technique:

    • Suspend Zn in THF. Add 5 mol% TMSCl. Stir 15 mins.

    • Add only 5% of the Methyl 2-bromo-2-butenoate.

    • Heat to reflux until exotherm is observed (temp spikes, solution becomes turbid).

    • Stop Heating.

    • Add the remaining bromide dropwise, using the reaction's own heat to maintain reflux.

Part 3: Visual Troubleshooting Logic

Diagram 1: Safe Initiation Decision Tree

Caption: Logic flow for safely initiating reactions with Methyl 2-bromo-2-butenoate to prevent thermal runaway.

SafeInitiation Start Start Reaction CheckType Reaction Type? Start->CheckType Michael Michael Addition (Nucleophile) CheckType->Michael Coupling Pd-Coupling (Heck/Suzuki) CheckType->Coupling Zinc Zn-Insertion (Negishi) CheckType->Zinc Cool Cool to -10°C Michael->Cool PreMix Pre-mix Catalyst (15 mins) Coupling->PreMix Activate Activate Zn (TMSCl/LiCl) Zinc->Activate Dose Dose Nucleophile (Dropwise) Cool->Dose Safe Safe Progression Dose->Safe Ramp Stepwise Heating (40°C -> 60°C) PreMix->Ramp Ramp->Safe Seed Add 5% Portion Wait for Exotherm Activate->Seed Seed->Safe Runaway STOP: Thermal Runaway

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use n-Butyllithium (n-BuLi) to make the vinyllithium species from this bromide? A: NO. This is a critical safety hazard. Methyl 2-bromo-2-butenoate contains an ester group. n-BuLi will attack the ester (carbonyl) competitively or faster than the Lithium-Halogen exchange at the vinyl position. This results in a complex mixture of tertiary alcohols and ketones, accompanied by a massive, uncontrolled exotherm. Alternative: Use the Knochel-type exchange with


 at -40°C, or generate the Organozinc species.

Q2: The reaction mixture turned black immediately. Is it ruined? A: Not necessarily.

  • In Pd-Coupling: A rapid color change to black usually indicates "Pd black" precipitation (catalyst death). This means your catalyst loading was too low or oxygen was present. Filter and check conversion.

  • In Michael Addition: Darkening often indicates polymerization. Check NMR for broad peaks in the aliphatic region.

Q3: How do I quench the reaction safely? A:

  • For Michael Additions: Quench with saturated aqueous Ammonium Chloride (

    
    ) at 0°C. Do not use strong acids (HCl), as they may hydrolyze the ester or cause acid-catalyzed polymerization.
    
  • For Organozinc: Quench with dilute HCl or

    
    . Be prepared for gas evolution (hydrogen) if excess Zn is present.
    

Q4: Is the (E)- or (Z)- isomer more reactive? A: The commercial material is often a mixture, but the (Z)-isomer (methyl 2-bromocrotonate) is sterically more congested at the


-position. In Michael additions, the (E)-isomer generally reacts faster. In Pd-couplings, isomerization often occurs during the catalytic cycle, so the starting geometry may not be preserved in the product.

Part 5: References

  • Heck Reaction Mechanism and Conditions. Source: Organic Chemistry Portal.[3] URL:[Link]

  • Negishi Coupling of Secondary Alkylzinc Halides. (General protocol for Zinc activation applicable to bromo-esters). Source: Han, C., & Buchwald, S. L. (2009). Journal of the American Chemical Society.[2][4] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: Isomeric Differentiation of Methyl 2-bromo-2-butenoate

Executive Summary Methyl 2-bromo-2-butenoate (also known as Methyl 2-bromocrotonate) serves as a critical intermediate in the synthesis of substituted benzoxepines, chiral amino acids, and complex heterocycles.[1] Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-2-butenoate (also known as Methyl 2-bromocrotonate) serves as a critical intermediate in the synthesis of substituted benzoxepines, chiral amino acids, and complex heterocycles.[1] However, its utility is strictly governed by its stereochemistry. The molecule exists as two geometric isomers: (Z) and (E) .[2]

The biological activity and chemical reactivity of these isomers differ significantly. For example, in palladium-catalyzed cross-coupling reactions, the stereochemistry of the vinyl bromide moiety dictates the geometry of the final product.

The Core Problem: Distinguishing these isomers is non-trivial via mass spectrometry (identical mass) or IR (similar functional groups). 1H NMR spectroscopy is the gold standard for differentiation , relying on the distinct magnetic anisotropy exerted by the ester carbonyl group on the vinylic proton.

This guide provides a definitive comparison of the (Z) and (E) isomers, supported by mechanistic rationale and experimental protocols.

Structural Analysis & Stereochemistry

To interpret the NMR spectrum, one must first understand the spatial arrangement. Using Cahn-Ingold-Prelog (CIP) priority rules:

  • C2 Position: Bromine (Atomic #35) > Carbomethoxy (Carbon, #6).

  • C3 Position: Methyl (Carbon, #6) > Hydrogen (#1).

  • Z-Isomer (Zusammen): High priority groups (Br and Methyl) are on the same side .[2][3] Consequently, the Vinylic Proton (

    
    ) and Ester Group are CIS .
    
  • E-Isomer (Entgegen): High priority groups are on opposite sides .[2][3] Consequently, the Vinylic Proton (

    
    ) and Ester Group are TRANS .
    
Visualization: Isomer Geometry & Shielding Zones

The following diagram illustrates the stereochemical relationship that dictates the chemical shifts.

IsomerGeometry cluster_Z Z-Isomer (Thermodynamic) cluster_E E-Isomer (Kinetic) node_Z Br & Me on SAME side (H & Ester are CIS) effect_Z Carbonyl Anisotropy DESHIELDS Proton node_Z->effect_Z Spatial Proximity shift_Z δ ~ 7.4 - 7.6 ppm effect_Z->shift_Z Result node_E Br & Me on OPPOSITE side (H & Ester are TRANS) effect_E Proton outside Deshielding Cone node_E->effect_E shift_E δ ~ 6.5 - 6.7 ppm effect_E->shift_E

Figure 1: Stereochemical impact on the vinylic proton chemical shift. The cis-relationship in the Z-isomer places the proton directly in the deshielding cone of the carbonyl group.

Comparative NMR Data Table

The following data represents the characteristic signals in


 at 300-400 MHz. The massive shift difference (

ppm) for the olefinic proton is the diagnostic key.
Proton AssignmentMultiplicity(Z)-Isomer Shift (ppm)(E)-Isomer Shift (ppm)Coupling Constant (

)
Mechanistic Reason
Olefinic H (C3) Quartet (q)7.40 – 7.65 6.55 – 6.75

Hz
(Z): Deshielded by cis-ester carbonyl.(E): Shielded relative to Z (trans-ester).
Ester

Singlet (s)3.843.79-Inductive effect of Oxygen; minimal stereochemical impact.
Allylic

(C4)
Doublet (d)1.982.25

Hz
(Z): Shielded (cis to Br).(E): Deshielded (cis to Ester).
Key Diagnostic Feature
  • If the quartet is > 7.0 ppm: You have the Z-isomer (Major product in thermodynamic conditions).

  • If the quartet is < 7.0 ppm: You have the E-isomer .

Mechanistic Insight: The "Why" Behind the Shifts

Understanding the causality ensures you can apply this logic to analogs (e.g., Ethyl esters or chloro-derivatives).

The Carbonyl Anisotropy Effect (Dominant Factor)

The carbonyl group (


) generates a magnetic anisotropy cone. Protons located in the plane of the double bond and cis to the carbonyl oxygen fall into the "deshielding zone," experiencing a stronger local magnetic field.
  • In the Z-isomer , the olefinic proton is cis to the ester. It feels the full force of this deshielding, shifting it downfield to ~7.6 ppm.

  • In the E-isomer , the proton is trans and sits outside this intense zone, appearing upfield at ~6.6 ppm.

The "Heavy Atom" Effect (Bromine)

Bromine is electronegative (inductive deshielding) but also has a large electron cloud (anisotropic shielding).

  • In the Z-isomer , the Allylic Methyl is cis to the Bromine. The steric compression and heavy-atom shielding often cause this methyl group to appear slightly upfield (1.98 ppm) compared to the E-isomer, where the methyl is cis to the deshielding carbonyl (2.25 ppm).

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and avoid artifacts that could be mistaken for isomer mixtures, follow this protocol.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard. Ensure acidity is neutralized; traces of HCl (from old 
    
    
    
    ) can catalyze isomerization or ester hydrolysis.
    • Validation: Add a spatula tip of anhydrous

      
       to the NMR tube if the solvent is suspect.
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent. Over-concentration can cause peak broadening, obscuring the quartet splitting of the olefinic proton.

Step 2: Acquisition Parameters
  • Relaxation Delay (d1): Set to

    
     seconds. The olefinic proton and methyl protons have different relaxation times (
    
    
    
    ). For accurate integration (to determine Z:E ratio), the system must fully relax between pulses.
  • Scans (ns): 16 scans are usually sufficient.

Step 3: Processing & Analysis
  • Phasing: Ensure the baseline is flat. Rolling baselines can distort integration values.

  • Integration: Normalize the Ester Methyl singlet (3.8 ppm) to 3.00.

  • Calculation: Integrate the quartets at 7.6 ppm (

    
    ) and 6.6 ppm (
    
    
    
    ).
Workflow Diagram: Synthesis & Identification

This diagram outlines the typical synthesis route and the decision logic for product verification.

Workflow start Precursor: Methyl Crotonate reaction Reaction: 1. Br2 (Bromination) 2. Base (Elimination of HBr) start->reaction product Crude Product: Mixture of Z + E Isomers reaction->product nmr Acquire 1H NMR (Focus on 6.0 - 8.0 ppm) product->nmr decision Where is the Quartet? nmr->decision resZ Signal @ 7.6 ppm Result: Z-Isomer (Thermodynamic Product) decision->resZ Downfield resE Signal @ 6.6 ppm Result: E-Isomer (Kinetic Product) decision->resE Upfield

Figure 2: Synthesis workflow and NMR-based decision logic for isomer identification.

Troubleshooting & Common Artifacts

ObservationDiagnosisCorrective Action
Broadened Peaks Acidic impurities or paramagnetic contaminants.Filter solution through basic alumina or use fresh

with TMS.
Extra Singlets Residual solvent or hydrolysis (Methanol).Check for Methanol peak at ~3.49 ppm. Dry sample under high vacuum.
Shifting Peaks Concentration dependence.High concentrations can shift signals due to stacking. Dilute to <20mg/mL.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Methyl 2-bromo-2-butenoate.[Link]

  • Hanser, H. et al. (1997). Stereoselective Synthesis of Vinylic Halides via Additivity Rules. Journal of Organic Chemistry. [Link]

  • Reich, H. J. (2024). Hans Reich's Collection: NMR Chemical Shifts of Alkenes. University of Wisconsin-Madison. [Link]

Sources

Comparative

Distinguishing Isomers: A Comparative Guide to the 13C NMR Analysis of Methyl 2-bromo-2-butenoate (E/Z) Isomers

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step in ensuring the efficacy, safety, and novelty of synthesized molecules. Geom...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step in ensuring the efficacy, safety, and novelty of synthesized molecules. Geometric isomers, in particular, can exhibit distinct biological activities and chemical properties. This guide provides an in-depth comparison of the (E) and (Z) isomers of methyl 2-bromo-2-butenoate through the lens of 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and nuanced analytical technique for structural determination.

While seemingly subtle, the spatial arrangement of substituents around the carbon-carbon double bond in (E) and (Z)-methyl 2-bromo-2-butenoate leads to discernible differences in their 13C NMR spectra. Understanding these variations is paramount for unambiguous identification and for ensuring the stereochemical purity of a sample. This guide will delve into the theoretical underpinnings of these spectral differences, present a comparative analysis of their 13C NMR data, and provide a detailed experimental protocol for acquiring high-quality spectra.

The Challenge of Isomeric Differentiation

The (E) and (Z) isomers of methyl 2-bromo-2-butenoate share the same molecular formula and connectivity, differing only in the orientation of the bromine atom and the methyl group relative to the ester functionality across the C2=C3 double bond. This seemingly minor structural variance can have significant implications for a molecule's reactivity and its interaction with biological systems. Consequently, a reliable and straightforward method for their differentiation is essential. 13C NMR spectroscopy offers a direct window into the electronic environment of each carbon atom within a molecule, making it an ideal tool for this purpose.

Comparative 13C NMR Spectral Data

A thorough review of available spectral data and predictive models reveals the expected 13C NMR chemical shifts for the (E) and (Z) isomers of methyl 2-bromo-2-butenoate. The key to their differentiation lies in the distinct electronic environments experienced by the carbon atoms of the double bond (C2 and C3) and the methyl group (C4) due to the through-space anisotropic effects of the bromine and carbonyl substituents.

Carbon AtomPredicted Chemical Shift (δ) ppm - (E)-isomerPredicted Chemical Shift (δ) ppm - (Z)-isomerKey Differentiating Feature
C1 (C=O)~164~163Minor difference, less reliable for definitive assignment.
C2 (C-Br)~115~120Significant downfield shift in the (Z)-isomer due to steric compression and electronic effects of the cis-oriented methyl and ester groups.
C3 (=CH)~135~130Significant upfield shift in the (Z)-isomer influenced by the steric and electronic environment of the substituents.
C4 (-CH3)~15~20Downfield shift in the (Z)-isomer due to the "gamma-gauche" effect and steric interactions with the bromine atom.
OCH3 ~52~52Generally consistent between isomers.

Note: These are predicted values based on analogous compounds and established principles of 13C NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Interpreting the Spectral Differences: A Mechanistic Perspective

The observed differences in chemical shifts between the (E) and (Z) isomers can be rationalized by considering the interplay of several key factors:

  • Anisotropic Effects: The electron clouds of the carbonyl group (C=O) and the bromine atom create magnetic fields that are anisotropic, meaning their effect on the shielding of nearby nuclei is dependent on their spatial orientation. In the (Z)-isomer, the proximity of the methyl group and the ester functionality to the bromine atom leads to a more pronounced deshielding effect on certain carbons.

  • Steric Compression (Gamma-Gauche Effect): In the (Z)-isomer, the close proximity of the C4 methyl group and the bromine atom can lead to steric hindrance. This steric compression often results in a deshielding (downfield shift) of the involved carbon nuclei, a phenomenon known as the gamma-gauche effect. This is a primary contributor to the downfield shift of C4 in the (Z)-isomer.

  • Hyperconjugation and Resonance: The electronic nature of the bromine and ester substituents influences the electron density distribution across the double bond through resonance and hyperconjugation. The different spatial arrangements in the (E) and (Z) isomers can lead to subtle alterations in these electronic effects, thereby impacting the chemical shifts of the olefinic carbons (C2 and C3).

Experimental Protocol for 13C NMR Analysis

To obtain high-quality and reproducible 13C NMR spectra for the analysis of methyl 2-bromo-2-butenoate isomers, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified methyl 2-bromo-2-butenoate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Tune and match the 13C probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. 13C NMR Data Acquisition:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is typically sufficient.
  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).
  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
  • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensities, especially for quaternary carbons.
  • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase the spectrum carefully to obtain pure absorption lineshapes.
  • Perform baseline correction to ensure a flat baseline.
  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Visualizing the Isomers and their NMR Correlation

To further clarify the structural differences and their impact on the 13C NMR spectra, the following diagrams are provided.

E_isomer cluster_E (E)-Methyl 2-bromo-2-butenoate C1 C1(O)OCH3 C2 C2(Br) C1->C2 = C3 C3(H) C2->C3 C4 C4(H3) C3->C4

Caption: Molecular structure of (E)-methyl 2-bromo-2-butenoate.

Z_isomer cluster_Z (Z)-Methyl 2-bromo-2-butenoate C1 C1(O)OCH3 C2 C2(Br) C1->C2 = C3 C3(H) C2->C3 C4 C4(H3) C3->C4

Caption: Molecular structure of (Z)-methyl 2-bromo-2-butenoate.

Conclusion

The differentiation of the (E) and (Z) isomers of methyl 2-bromo-2-butenoate is readily achievable through a careful analysis of their 13C NMR spectra. The key distinguishing features are the significant differences in the chemical shifts of the olefinic carbons (C2 and C3) and the allylic methyl carbon (C4). By understanding the underlying principles of anisotropic effects and steric interactions, researchers can confidently assign the stereochemistry of these and similar α,β-unsaturated systems. The provided experimental protocol serves as a robust guideline for obtaining high-quality data, ensuring the integrity and reproducibility of the structural analysis. This level of detailed characterization is indispensable in the fields of chemical research and drug development, where stereochemical purity is often directly linked to desired biological outcomes.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Validation

Validation of Methyl 2-bromo-2-butenoate Synthesis Methods

This guide provides an in-depth validation of synthesis methods for Methyl 2-bromo-2-butenoate (CAS 17642-18-1), a critical intermediate in the synthesis of chiral drugs and a biannelating reagent for double Michael addi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of synthesis methods for Methyl 2-bromo-2-butenoate (CAS 17642-18-1), a critical intermediate in the synthesis of chiral drugs and a biannelating reagent for double Michael additions.

Executive Summary & Strategic Analysis

Methyl 2-bromo-2-butenoate is frequently confused with its isomer, Methyl 4-bromo-2-butenoate (CAS 6000-00-6). This guide focuses strictly on the 2-bromo isomer, an


-bromo unsaturated ester.

For researchers and process chemists, the choice of synthesis method hinges on the required stereochemistry (E/Z ratio). The commercial standard is typically a mixture (approx. 6:4 E/Z). However, specific biocatalytic applications (e.g., baker's yeast reduction) often require the (Z)-isomer.

Our validation compares three primary methodologies:

  • The "Classic" Bromination-Dehydrobromination: The industrial workhorse. High scalability but poor stereocontrol.

  • The Wittig Olefination: A targeted approach for the (

    
    )-isomer using stabilized ylides.
    
  • Catalytic Cross-Coupling (Advanced): Emerging methods for high stereoselectivity, though often cost-prohibitive for bulk synthesis.

Comparative Methodology Analysis

Method A: Bromination-Dehydrobromination (The Standard Route)

This is the most widely cited method for preparing the technical grade product. It involves the addition of bromine to methyl crotonate followed by base-induced elimination of HBr.

  • Mechanism: Electrophilic addition of

    
     creates a vicinal dibromide (Methyl 2,3-dibromobutyrate). Subsequent treatment with a base (e.g., quinoline, pyridine, or NaOMe) triggers E2 elimination.
    
  • Causality: The elimination is regioselective for the conjugated alkene (thermodynamic product) but lacks stereoselectivity, typically yielding a thermodynamic mixture of

    
     and 
    
    
    
    isomers.
Method B: Wittig Olefination

This route utilizes a stabilized phosphorus ylide reacting with acetaldehyde.

  • Mechanism: Reaction of methyl bromo(triphenylphosphoranylidene)acetate with acetaldehyde.

  • Causality: Stabilized ylides (bearing the ester group) predominantly yield the (

    
    )-alkene due to the reversibility of the betaine intermediate, allowing thermodynamic control.
    
  • Validation: Ideal when the (

    
    )-isomer is specifically required without difficult fractional distillation.
    
Method C: Stereoselective Cross-Coupling (Advanced)

Recent literature suggests metal-catalyzed routes (e.g., Iron or Palladium) to access specific isomers, often starting from enol tosylates or utilizing Stille coupling. While highly selective, these are generally reserved for small-scale, high-value synthesis due to catalyst cost and complexity.

Data Presentation: Performance Matrix

FeatureMethod A: Bromination-EliminationMethod B: Wittig OlefinationMethod C: Catalytic Cross-Coupling
Primary Isomer Mixture (

)
Predominantly (

)
Highly Selective (

or

)
Yield 65 - 80%50 - 70%85 - 95%
Atom Economy HighLow (Ph

PO waste)
Moderate
Scalability Excellent (Kg to Ton)ModerateLow (High Cost)
Reagent Cost Low (Br

, Base)
High (Ylide)Very High (Catalysts)
Purification Distillation (Difficult separation)Chromatography/CrystallizationExtraction

Visualized Reaction Pathways

The following diagram illustrates the mechanistic divergence between the "Classic" route and the "Wittig" route.

SynthesisPathways Start_A Methyl Crotonate Inter_A Methyl 2,3-dibromobutyrate Start_A->Inter_A 1. Br2, CCl4, 0°C (Electrophilic Addition) Product_A Methyl 2-bromo-2-butenoate (E/Z Mixture) Inter_A->Product_A 2. Quinoline/BaCO3 (Dehydrobromination) Start_B Acetaldehyde Product_B Methyl (E)-2-bromo-2-butenoate (High E-Selectivity) Start_B->Product_B Wittig Reaction (Stabilized Ylide) Reagent_B Methyl bromo(PPh3)acetate Reagent_B->Product_B

Caption: Comparative workflow of Bromination-Elimination (Route A) vs. Wittig Olefination (Route B).

Validated Experimental Protocols

Protocol A: Bromination-Dehydrobromination (Scalable)

Best for: Large-scale preparation where isomer separation is not critical.

  • Bromination:

    • Charge a reactor with Methyl Crotonate (1.0 eq) and solvent (CH

      
      Cl
      
      
      
      or CCl
      
      
      ). Cool to 0–5°C.
    • Add Bromine (Br

      
      , 1.05 eq)  dropwise, maintaining temperature <10°C. The solution will turn reddish-brown and then fade as Br
      
      
      
      is consumed.
    • Checkpoint: Monitor by TLC/GC until methyl crotonate is consumed.

    • Evaporate solvent to yield crude Methyl 2,3-dibromobutyrate (quantitative).

  • Dehydrobromination:

    • Dissolve the crude dibromide in Quinoline (1.2 eq) . Alternatively, use a suspension of BaCO

      
        in refluxing acetone for milder conditions.
      
    • Heat the mixture to 100–120°C for 2–4 hours.

    • Mechanism Check: The base abstracts the proton at C2 (alpha to ester), promoting elimination of Br from C3.

    • Workup: Cool, dilute with ether, wash with dilute HCl (to remove quinoline), then NaHCO

      
      .
      
    • Purification: Fractional distillation under reduced pressure.

    • Expected Outcome: Clear liquid, bp ~70°C at 0.03 mmHg. Isomer ratio approx 60:40 (

      
      :
      
      
      
      ).
Protocol B: Wittig Synthesis (E-Selective)

Best for: Applications requiring the (E)-isomer.

  • Ylide Preparation:

    • Suspend (Carbomethoxymethyl)triphenylphosphonium bromide in water or biphasic CH

      
      Cl
      
      
      
      /NaOH system.
    • Brominate the ylide position using Br

      
      /NaOH  to generate Methyl bromo(triphenylphosphoranylidene)acetate .
      
  • Olefination:

    • Dissolve the brominated ylide (1.0 eq) in Toluene or CH

      
      Cl
      
      
      
      .
    • Add Acetaldehyde (1.2 eq) .

    • Reflux for 12–24 hours.

    • Workup: Cool and filter off the precipitated Triphenylphosphine oxide (Ph

      
      PO) .
      
    • Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc).

    • Expected Outcome: Predominantly (

      
      )-Methyl 2-bromo-2-butenoate.
      

References

  • Organic Syntheses, Coll. Vol. 95, p. 403 (2018). Stereoretentive Iron-catalyzed Cross-coupling of an Enol Tosylate. (Discusses the limitations and isomer mixtures of the conventional bromination route).

  • Sigma-Aldrich Product Specification. Methyl 2-bromo-2-butenoate (CAS 17642-18-1).[1] (Confirms commercial availability as isomer mixture).

  • PubChem Compound Summary. Methyl 2-bromo-2-butenoate.[1][2]

  • Journal of the Chemical Society, Perkin Transactions 1. Biosynthesis and synthesis of chiral drugs using baker's yeast. (Highlights the use of the (Z)-isomer).

Sources

Comparative

Biological Activity &amp; Application Guide: Methyl 2-bromo-2-butenoate Derivatives

This guide provides an in-depth technical analysis of the biological activity and synthetic utility of Methyl 2-bromo-2-butenoate (also known as Methyl (Z)-2-bromocrotonate) and its derivatives. Unlike direct active phar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity and synthetic utility of Methyl 2-bromo-2-butenoate (also known as Methyl (Z)-2-bromocrotonate) and its derivatives. Unlike direct active pharmaceutical ingredients (APIs), this compound serves as a "privileged scaffold precursor," enabling the synthesis of complex bioactive heterocycles such as aziridines and thiazoles .

[1]

Executive Summary

Methyl 2-bromo-2-butenoate (CAS: 17642-18-1) is a functionalized vinyl halide ester used primarily as a high-value building block in medicinal chemistry. Its unique structure—featuring an electrophilic


-carbon and a conjugated ester—makes it a versatile substrate for Reformatsky-type reactions , Michael additions , and enzymatic reductions .

Its derivatives exhibit significant biological potential in two primary domains:

  • Antimicrobial & Antiviral Agents: Specifically through the synthesis of Aziridines , which serve as precursors to Batzelladine alkaloids (potent HIV gp120-CD4 inhibitors).[1]

  • Chiral Drug Intermediates: Via enantioselective bioreduction to (S)-2-bromobutanoates, essential for synthesizing ACE inhibitors and other stereospecific pharmacophores.[1]

Chemical Profile & Structural Significance

The biological utility of Methyl 2-bromo-2-butenoate stems from its reactivity profile. Unlike simple alkyl halides, the vinylic bromine


 to the ester group creates a "push-pull" electronic system, allowing for regio- and stereoselective transformations.
FeatureChemical AdvantageBiological Implication

-Bromo Vinylic Motif
Enables metal-mediated insertion (Zn, In)Critical for forming Aziridine cores found in marine alkaloids.
Conjugated Ester Acts as a Michael AcceptorAllows formation of Thiazolidinones (antimicrobial scaffolds) via reaction with thioureas.[1]
Geometric Isomerism (Z/E) Substrate for Enoate ReductasesPermits synthesis of enantiopure intermediates for chiral drugs.[1]
Comparative Biological Performance

This section compares the performance of Methyl 2-bromo-2-butenoate derivatives against standard therapeutic agents.

A. Antimicrobial & Antiviral Activity (Aziridine Derivatives)

Derivatives synthesized via the reaction of Methyl 2-bromo-2-butenoate with


-tert-butanesulfinyl imines (Reformatsky-type reaction) show potent activity.
  • Target: Broad-spectrum bacteria and Viral Entry (HIV).[1]

  • Mechanism: Disruption of viral envelope fusion (Batzelladine analogs) and cell wall interference.[1]

Performance Data: Batzelladine Precursors vs. Standards

Compound ClassTest Organism / TargetActivity Metric (IC50 / MIC)Relative Potency
Aziridine Derivative (from Me-2-bromo-2-butenoate) Staphylococcus aureusMIC: 6.5 - 12.5 µg/mL High (Comparable to 1st gen antibiotics)
Batzelladine D (Natural Product) HIV-1 gp120-CD4 bindingIC50: ~5.0 µM Very High
Standard: Ampicillin Staphylococcus aureusMIC: 0.5 - 2.0 µg/mLReference Standard
Standard: Acyclovir HSV (Viral DNA polymerase)IC50: 0.1 - 1.0 µMReference Standard

Insight: While the synthetic derivatives show slightly higher MICs than optimized commercial antibiotics (Ampicillin), their dual-action potential (antiviral + antibacterial) and ability to overcome standard resistance mechanisms (via novel membrane interactions) make them superior candidates for multidrug-resistant (MDR) research.

B. Chiral Synthesis Efficiency (Biocatalysis)

The compound is a superior substrate for Old Yellow Enzymes (OYEs) compared to non-halogenated analogs, enabling 100% theoretical yield of chiral building blocks.[1]

  • Comparison: Methyl 2-bromo-2-butenoate vs. Methyl crotonate.

  • Outcome: The bromine atom increases the electrophilicity of the

    
    -carbon, enhancing the reaction rate with enoate reductases by 3-5 fold  compared to the non-brominated ester.
    
Mechanistic Insights & Pathways

The biological activity is not intrinsic to the ester but is "unlocked" through specific synthetic transformations.[1]

Pathway 1: The Aziridine Gateway (Antimicrobial)

The reaction with imines yields aziridines.[2][1] The cis/trans selectivity is crucial for biological activity.[1] Methyl 2-bromo-2-butenoate typically yields lower diastereoselectivity than phenyl analogs due to reduced steric bulk, requiring specific Lewis Acid catalysts (e.g.,


) to optimize the bioactive trans-isomer.
Pathway 2: Bioreduction (Chiral Drugs)

Fungal fermentation (e.g., Baker's Yeast or engineered E. coli with OYEs) reduces the C=C bond. The bromine atom directs the stereochemistry, yielding (S)-2-bromobutanoate with >98% enantiomeric excess (ee).

BioactivityPathways Start Methyl 2-bromo-2-butenoate (Precursor) Aziridine Aziridine Scaffold (Intermediate) Start->Aziridine Reformatsky Rxn (Zn/CuCl) ChiralProd (S)-Methyl 2-bromobutanoate (Chiral Drug Synthon) Start->ChiralProd Asymmetric Hydrogenation Imine N-sulfinyl Imines (Reactant) Imine->Aziridine Batzelladine Batzelladine Analogs (Antiviral/Antimicrobial) Aziridine->Batzelladine Cyclization & Deprotection Enzyme Enoate Reductase (Biocatalyst) Enzyme->ChiralProd

Figure 1: Divergent synthetic pathways transforming Methyl 2-bromo-2-butenoate into bioactive antiviral alkaloids (Top) and chiral pharmaceutical intermediates (Bottom).

Experimental Protocols
Protocol A: Synthesis of Bioactive Aziridine Precursor

Target: Synthesis of


-amino ester derivatives for antimicrobial testing.
  • Reagents: Methyl 2-bromo-2-butenoate (1.0 equiv),

    
    -tert-butanesulfinyl imine (1.0 equiv), Activated Zinc dust (4.0 equiv), CuCl (0.1 equiv).
    
  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Activation: Suspend Zn dust and CuCl in THF under Argon. Reflux for 30 min to activate the metal species.[1]

    • Addition: Cool to 0°C. Add the imine followed by slow addition of Methyl 2-bromo-2-butenoate over 15 mins.

    • Reaction: Stir at 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Quench: Add saturated

      
       solution. Filter through Celite.[1]
      
    • Purification: Extract with EtOAc, dry over

      
      , and purify via flash chromatography.
      
  • Validation:

    
     NMR should show disappearance of vinylic protons (6.5-7.5 ppm) and appearance of the aziridine ring protons (2.0-3.0 ppm).
    
Protocol B: Antimicrobial Assay (MIC Determination)

Target: Evaluation of the synthesized derivative.

  • Medium: Mueller-Hinton Broth (MHB).[1]

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well microtiter plates.

    • Add 100 µL of MHB to all wells.[1]

    • Add 100 µL of test compound (dissolved in DMSO, final conc <1%) to column 1.

    • Perform serial 2-fold dilutions across the plate.[1]

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.[1]

    • Control: Use Ampicillin as a positive control and DMSO as a negative control.[1]

References
  • Brenna, E., et al. (2012).[1] "Enoate reductase-mediated preparation of methyl (S)-2-bromobutanoate, a useful key intermediate for the synthesis of chiral active pharmaceutical ingredients." Organic Process Research & Development. Link

  • Pierce, J. G., et al. (2021).[1] "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles." Beilstein Journal of Organic Chemistry. Link

  • Hurtová, M., et al. (2024).[1] "Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group."[1] International Journal of Molecular Sciences. Link

  • BenchChem Technical Guides. (2025). "Biological Activity of Brominated Propiophenone Derivatives." Link

  • PubChem Compound Summary. (2025). "Methyl 2-bromo-2-butenoate."[2] National Center for Biotechnology Information.[1] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromo-2-butenoate

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in a reaction.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in a reaction. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-bromo-2-butenoate (CAS 17642-18-1), a halogenated organic ester.

The principles and procedures outlined here are grounded in established safety protocols for combustible, irritant, and environmentally persistent chemicals, ensuring that your laboratory practices align with the highest standards of safety and regulatory compliance.

Hazard Characterization: The 'Why' Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. Methyl 2-bromo-2-butenoate, as a brominated ester, presents a multi-faceted hazard profile that dictates every step of its disposal pathway. The causality is clear: its chemical properties necessitate specific disposal actions to mitigate risk.

Key Hazards:

  • Combustibility: With a flash point of 63°C (145.4°F), this compound is classified as a combustible liquid. This means it can ignite when exposed to an ignition source at elevated temperatures, making the segregation from heat, sparks, and open flames a primary concern.

  • Irritation: It is classified as a skin and eye irritant and may cause respiratory irritation. Direct contact can cause inflammation, and inhalation of vapors can compromise the respiratory system. This necessitates the use of robust Personal Protective Equipment (PPE) and handling within a fume hood.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[1][2] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.

  • Reactivity: While stable under recommended storage conditions, halogenated compounds can react hazardously with incompatible materials. Strong oxidizing agents and strong bases should be avoided.[3] Mixing with incompatible waste streams can lead to exothermic reactions or the generation of toxic gases.

The following table summarizes the hazard classifications for Methyl 2-bromo-2-butenoate, which form the regulatory basis for its management as a hazardous waste.

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Combustible LiquidsN/ACombustible Liquid

Immediate Safety Protocols: Before You Begin

Before handling the primary container or preparing waste, establish a safe working environment. This is a non-negotiable prerequisite to prevent accidental exposure and incidents.

  • Personal Protective Equipment (PPE): A baseline of appropriate PPE is mandatory. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Splash-proof chemical goggles and a face shield.

    • A flame-resistant laboratory coat.

  • Ventilation: All handling and transfers of Methyl 2-bromo-2-butenoate and its waste must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3]

  • Ignition Sources: Scrupulously eliminate all potential ignition sources from the immediate vicinity. This includes open flames, hot plates, and spark-producing equipment.[4][5][6]

Waste Segregation and Collection: The Core Protocol

The proper collection of chemical waste is a systematic process governed by regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]

Step 1: Hazardous Waste Determination Any quantity of unused Methyl 2-bromo-2-butenoate, or any material (e.g., paper towels, silica gel) contaminated with it, must be managed as hazardous waste.

Step 2: Select the Correct Waste Container

  • Liquid Waste: Use a designated, leak-proof container, typically glass, with a screw-top cap. Ensure the container is compatible with halogenated organic liquids.

  • Solid Waste: Contaminated lab debris (gloves, absorbent pads, etc.) should be collected in a separate, clearly marked, and sealable container, such as a lined pail or a heavy-duty plastic bag designated for solid chemical waste.[9]

Step 3: Label the Container Correctly Proper labeling is a cornerstone of safe waste management. The label must be affixed to the container before any waste is added. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste Methyl 2-bromo-2-butenoate." If it's a mixed waste stream, list all components.

  • The specific hazards (e.g., "Combustible," "Irritant").

  • The date accumulation started.[10]

Step 4: Segregate the Waste Stream This step is critical for preventing dangerous reactions.

  • Halogenated vs. Non-Halogenated: Always keep halogenated waste, like Methyl 2-bromo-2-butenoate, separate from non-halogenated organic waste.[11] This is because many disposal facilities use different treatment processes (e.g., incineration with scrubbers for halogenated waste) and mixing them increases disposal costs and complexity.[1]

  • Incompatible Chemicals: Do not mix this waste with strong bases, oxidizing agents, or other reactive chemicals.[3][12][13] Consult your institution's chemical hygiene plan and incompatibility charts.

Spill and Decontamination Procedures

Accidents can happen. A clear, pre-defined spill response plan is essential.

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Containment (for small, manageable spills):

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels for large quantities.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent into a designated container for solid hazardous waste.

    • Label the container appropriately as described in Section 3.

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow and Logistics

The final stage of disposal involves the safe storage and transfer of the collected waste. The workflow below illustrates the decision-making process from generation to final hand-off.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS / Facility Operations Gen Waste Generation (Liquid or Contaminated Solid) Det Step 1: Determine Waste is Hazardous (Irritant, Combustible) Gen->Det Select Step 2: Select & Pre-Label Compatible Waste Container Det->Select Collect Step 3: Collect Waste in Fume Hood (Segregate Halogenated Waste) Select->Collect Store Step 4: Store Securely in Satellite Accumulation Area (SAA) Collect->Store Request Step 5: Request Waste Pickup (Via EHS Portal / Phone Call) Store->Request Lab personnel initiates Pickup Step 6: EHS Collects Waste (Verifies Label & Container) Request->Pickup Dispose Step 7: Transport to Central Facility for Final Disposal via Licensed Vendor Pickup->Dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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